molecular formula C28H22BrN3O2S2 B15083624 2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 618880-56-1

2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B15083624
CAS No.: 618880-56-1
M. Wt: 576.5 g/mol
InChI Key: HSIVQEQKAUDTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves multiple steps. One efficient route reported involves the base-catalyzed reactions of nucleophilic reagents (such as aliphatic amines, alcohols, or phenols) with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in de novo purine biosynthesis, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase). Additionally, it inhibits mitochondrial serine hydroxymethyl transferase 2 (SHMT2), affecting one-carbon metabolism .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its specific substitution pattern and its potent inhibitory effects on multiple targets involved in cancer metabolism.

Properties

CAS No.

618880-56-1

Molecular Formula

C28H22BrN3O2S2

Molecular Weight

576.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H22BrN3O2S2/c29-18-12-14-19(15-13-18)32-27(34)25-21-9-3-4-11-23(21)36-26(25)31-28(32)35-16-24(33)30-22-10-5-7-17-6-1-2-8-20(17)22/h1-2,5-8,10,12-15H,3-4,9,11,16H2,(H,30,33)

InChI Key

HSIVQEQKAUDTHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.